molecular formula C7H15ClO4S B13570798 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride

Cat. No.: B13570798
M. Wt: 230.71 g/mol
InChI Key: NEAPSTUEFCYCLM-UHFFFAOYSA-N
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Description

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO4S and a molecular weight of 230.71 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a methoxypropoxy group. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications .

Preparation Methods

The synthesis of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(3-Methoxypropoxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(3-Methoxypropoxy)propan-1-ol+Chlorosulfonic acid3-(3-Methoxypropoxy)propane-1-sulfonyl chloride+HCl+H2O\text{3-(3-Methoxypropoxy)propan-1-ol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 3-(3-Methoxypropoxy)propan-1-ol+Chlorosulfonic acid→3-(3-Methoxypropoxy)propane-1-sulfonyl chloride+HCl+H2​O

Industrial production methods may involve bulk manufacturing processes where the reactants are combined in large reactors, and the product is purified through distillation or crystallization techniques .

Chemical Reactions Analysis

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common reagents used in these reactions include amines, alcohols, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent .

Scientific Research Applications

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used in the reaction .

Comparison with Similar Compounds

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    4-Methylbenzenesulfonyl chloride: A substituted benzenesulfonyl chloride with a methyl group on the benzene ring.

The uniqueness of this compound lies in its methoxypropoxy substitution, which imparts distinct chemical properties and reactivity compared to simpler or aromatic sulfonyl chlorides .

Properties

Molecular Formula

C7H15ClO4S

Molecular Weight

230.71 g/mol

IUPAC Name

3-(3-methoxypropoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C7H15ClO4S/c1-11-4-2-5-12-6-3-7-13(8,9)10/h2-7H2,1H3

InChI Key

NEAPSTUEFCYCLM-UHFFFAOYSA-N

Canonical SMILES

COCCCOCCCS(=O)(=O)Cl

Origin of Product

United States

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